molecular formula C11H17N B3021700 N-(Tert-butyl)-3-methylbenzamide CAS No. 42498-33-9

N-(Tert-butyl)-3-methylbenzamide

Cat. No.: B3021700
CAS No.: 42498-33-9
M. Wt: 163.26 g/mol
InChI Key: HSWVXQUVZGSPNW-UHFFFAOYSA-N
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Description

N-(Tert-butyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

N-(Tert-butyl)-3-methylbenzamide is a complex compound with potential biological activity. It’s important to note that the tert-butyl group is often used in chemical transformations and has implications in various biosynthetic and biodegradation pathways

Mode of Action

It’s known that the tert-butyl group can influence electrophilic substitutions by directing the incoming electrophile to attack at ortho and para positions This suggests that this compound may interact with its targets through similar mechanisms

Biochemical Pathways

Compounds with a tert-butyl group have been associated with the regulation of telomerase reverse transcriptase (tert) in humans . TERT is a crucial enzyme responsible for telomere maintenance and human genome stability. Dysregulation of telomerase through TERT promoter mutations has been observed across a range of cancers

Pharmacokinetics

A study on phenylthiazoles with a tert-butyl moiety showed promising adme properties, with one compound demonstrating greater penetration of bacterial membranes and metabolic resistance

Result of Action

Compounds with a tert-butyl group have been associated with neuroprotective effects in brain diseases . For instance, tert-butylhydroquinone (tBHQ) has been shown to inhibit neuroinflammation and oxidative stress, playing a neuroprotective role in Alzheimer’s disease, stroke, depression, and Parkinson’s disease

Action Environment

It’s known that environmental conditions can influence the bond strengths of certain compounds

Properties

IUPAC Name

N-tert-butyl-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-6-5-7-10(8-9)11(14)13-12(2,3)4/h5-8H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWCMTQWZWYTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42498-33-9
Record name N-(1,1-Dimethylethyl)-3-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42498-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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